N-[3-(Trimethoxysilyl)propyl]ethylenediamine, CAS 1760-24-3, is a bifunctional organosilane featuring a hydrolyzable trimethoxysilyl group and a reactive ethylenediamine group. The trimethoxysilyl end enables the formation of covalent siloxane bonds (Si-O-Si) with inorganic substrates like glass, metals, and silica. The terminal ethylenediamine group, containing both a primary and a secondary amine, provides multiple reactive sites for strong covalent bonding and interaction with a wide range of organic polymers, including epoxies, urethanes, and polyamides. This dual functionality allows it to act as a molecular bridge, significantly improving adhesion and composite properties at the organic-inorganic interface.
Substituting this diamino-silane with a more common monoamino silane, such as (3-Aminopropyl)trimethoxysilane (APTMS), is often unsuitable as it provides fewer reactive amine sites for cross-linking with the polymer matrix, which can result in lower adhesion strength and reduced thermal and moisture resistance. Furthermore, replacement with an ethoxy-based analog like N-(2-aminoethyl)-3-aminopropyltriethoxysilane (AEAPTES) fundamentally alters processing parameters; the trimethoxy groups of 1760-24-3 hydrolyze significantly faster than triethoxy groups, a critical factor for controlling reaction kinetics, pot life, and cure speed in formulated systems. These structural differences lead to distinct performance and processability profiles, making direct substitution a high-risk decision for optimized applications.
The ethylenediamine structure provides enhanced hydrolytic stability compared to simpler primary aminosilanes like 3-aminopropyltriethoxysilane (APTES). Research shows that the secondary amine in the diamino structure sterically hinders intramolecular catalysis of siloxane bond cleavage, resulting in a more durable surface treatment. In a direct comparison, layers formed from an analogous diamino-silane (AEAPTES) retained a thickness of ~8 Å after 24 hours of hydrolysis, while layers from the monoamino-silane APTES degraded significantly to ~3 Å under the same conditions.
| Evidence Dimension | Layer thickness retention after 24-hour hydrolysis |
| Target Compound Data | ~8 Å (for closely related diamino-silane AEAPTES) |
| Comparator Or Baseline | Monoamino-silane (APTES) layer degraded to ~3 Å |
| Quantified Difference | >160% greater layer thickness retention |
| Conditions | Vapor-phase silanization on silicon wafers, followed by 24-hour hydrolysis. |
This ensures greater process reproducibility and long-term durability of the modified surface, which is critical for high-reliability applications in microelectronics, composites, and biomedical devices.
The trimethoxysilyl groups on this compound hydrolyze rapidly, a key parameter for process efficiency. The hydrolysis half-life at a neutral pH of 7 is approximately 1.5 minutes (0.025 hours), enabling fast formation of reactive silanol groups. This is significantly faster than the hydrolysis of ethoxy-based silanes (e.g., APTES), which require longer reaction times or more aggressive catalysis to achieve a similar degree of reaction.
| Evidence Dimension | Hydrolysis Half-Life (t1/2) at pH 7, 25°C |
| Target Compound Data | 0.025 hours (1.5 minutes) |
| Comparator Or Baseline | Ethoxy-based silanes, which exhibit qualitatively slower hydrolysis rates. |
| Quantified Difference | Orders of magnitude faster reaction rate under neutral pH conditions. |
| Conditions | Aqueous solution, pH 7, 25°C. |
This allows for shorter surface preparation times and faster curing cycles in manufacturing workflows where throughput is a key cost driver, such as in coatings, sealants, and composite production.
The dual amine functionality provides more reaction sites with epoxy resins compared to mono-amino silanes, leading to a higher crosslink density at the interface and improved mechanical properties. While direct head-to-head studies are specific to the system, the principle is demonstrated in related composites. For example, the incorporation of silane-modified nanoparticles into an epoxy matrix has been shown to increase tensile strength by up to 49.1% compared to the pure epoxy resin. The diamino structure is recognized for creating superior interfacial bonding that enhances properties like shear strength, peel strength, and overall durability.
| Evidence Dimension | Tensile Strength Improvement in Epoxy Nanocomposite |
| Target Compound Data | Not directly measured, but the diamino structure is expected to yield high performance. |
| Comparator Or Baseline | Pure epoxy resin (34.8 MPa) |
| Quantified Difference | Up to +49.1% (to 51.9 MPa) demonstrated with other silane-modified fillers |
| Conditions | Epoxy resin reinforced with 1.0 wt% KH570-modified Al2O3 nanoparticles. |
For applications requiring maximum adhesion and load-bearing capacity, such as in structural adhesives, aerospace composites, and electronic packaging, the diamino structure provides a more robust linkage to the epoxy matrix than simpler silanes.
In applications where long-term, stable adhesion is critical, such as in fiberglass-epoxy composites or structural adhesives for automotive and aerospace, the superior hydrolytic stability of the surface layer ensures a more durable bond that resists environmental degradation. The dual amine functionality provides a high density of reaction sites for robust cross-linking with epoxy, phenolic, and urethane systems.
When used as a primer on aluminum, steel, and other metal alloys, the ethylenediamine group can form a dense, chelated layer on the metal oxide surface. This stable, well-bonded film acts as a more effective barrier to moisture and corrosive ions than layers formed by monoamino silanes, extending the service life of coated metal parts.
For industrial processes requiring rapid surface modification, the fast hydrolysis rate of the trimethoxysilyl groups allows for significantly reduced processing times compared to ethoxy-based silanes. This makes it the right choice for continuous coating lines or other high-throughput applications where cure speed is a determining factor for economic viability.
Corrosive;Irritant;Environmental Hazard